

# An In-depth Technical Guide to the Pharmacological Profile of FPI-1434

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FPI-1465 |           |
| Cat. No.:            | B8531612 | Get Quote |

Disclaimer: Publicly available pharmacological data for a compound designated **FPI-1465** is not available. This document provides a comprehensive overview of FPI-1434, a clinical-stage targeted alpha therapy from Fusion Pharmaceuticals. It is presumed that the user's interest in **FPI-1465** may be related to this compound due to the similarity in designation and the lack of public information on the former.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the pharmacological properties, mechanism of action, and clinical development of FPI-1434.

## **Core Concepts and Mechanism of Action**

FPI-1434 is an investigational radioimmunoconjugate designed for the targeted delivery of a potent alpha-emitting radionuclide, Actinium-225 (225Ac), to cancer cells overexpressing the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] The therapeutic strategy is based on the principles of targeted alpha therapy (TAT), which aims to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues.[2]

The core components of FPI-1434 are:

- Targeting Moiety: A humanized monoclonal antibody that specifically binds to the extracellular domain of IGF-1R.[2]
- Cytotoxic Payload: The alpha-emitting radionuclide Actinium-225 (225Ac).[2]







• Linker Technology: A proprietary bifunctional chelate that stably connects the antibody to 225Ac.[2]

The mechanism of action of FPI-1434 involves a multi-step process that leverages both the targeting capabilities of the antibody and the high-energy, short-range cell-killing power of alpha particles.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Fusion Pharmaceuticals Announces Preliminary Safety and Dosimetry Results from its Single-Dose Portion of the Phase 1 Study of FPI-1434 [prnewswire.com]
- 2. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of FPI-1434]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8531612#fpi-1465-pharmacological-profile]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.